Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a formyl group, and an ethyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.
Ethyl 4-formyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate: The position of the trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and biological properties.
Ethyl 4-formyl-1-(3-(methyl)phenyl)-1H-pyrazole-3-carboxylate: The presence of a methyl group instead of a trifluoromethyl group affects the compound’s electronic properties and interactions with biological targets.
This compound stands out due to the unique combination of its functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate, with the CAS number 1159691-80-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.
- Molecular Formula : C14H11F3N2O3
- Molecular Weight : 312.24 g/mol
- Chemical Structure :
Chemical Structure
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A synthesis and antimicrobial study conducted on novel derivatives revealed that this compound exhibits potent activity against Acinetobacter baumannii, a significant nosocomial pathogen. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrazole ring could enhance antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell proliferation in the HT29 colorectal cancer cell line, with an IC50 value comparable to that of established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Data
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity. Research indicates that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting its possible application in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various derivatives of pyrazole compounds, including ethyl 4-formyl derivatives, and evaluated their biological activities. The findings indicated that modifications at specific positions on the pyrazole ring significantly influenced their biological properties, making them promising candidates for further development .
- Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and support the observed biological activities .
Properties
Molecular Formula |
C14H11F3N2O3 |
---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
ethyl 4-formyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12-9(8-20)7-19(18-12)11-5-3-4-10(6-11)14(15,16)17/h3-8H,2H2,1H3 |
InChI Key |
NNKAAZCRVMAILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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